molecular formula C12H19NOS B6971216 3-Methoxy-3-methyl-1-(thiophen-3-ylmethyl)piperidine

3-Methoxy-3-methyl-1-(thiophen-3-ylmethyl)piperidine

Cat. No.: B6971216
M. Wt: 225.35 g/mol
InChI Key: VJTQNCUXJPZLPN-UHFFFAOYSA-N
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Description

3-Methoxy-3-methyl-1-(thiophen-3-ylmethyl)piperidine is an organic compound that features a piperidine ring substituted with a methoxy group, a methyl group, and a thiophen-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-3-methyl-1-(thiophen-3-ylmethyl)piperidine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

    Introduction of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced via alkylation reactions using appropriate alkylating agents such as methyl iodide and methanol.

    Attachment of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be attached through a nucleophilic substitution reaction using thiophen-3-ylmethyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-3-methyl-1-(thiophen-3-ylmethyl)piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thiophen-3-ylmethyl chloride in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-Methoxy-3-methyl-1-(thiophen-3-ylmethyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-3-methyl-1-(thiophen-3-ylmethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-3-methyl-1-butanol: An organic compound with similar functional groups but a different core structure.

    3-Methoxy-3-methyl-1-butanol: Another compound with a methoxy and methyl group but different overall structure.

Uniqueness

3-Methoxy-3-methyl-1-(thiophen-3-ylmethyl)piperidine is unique due to the presence of the thiophen-3-ylmethyl group attached to the piperidine ring, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3-methoxy-3-methyl-1-(thiophen-3-ylmethyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS/c1-12(14-2)5-3-6-13(10-12)8-11-4-7-15-9-11/h4,7,9H,3,5-6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTQNCUXJPZLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)CC2=CSC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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